molecular formula C11H9NO2 B11910015 8-Methyl-[1,3]dioxolo[4,5-g]quinoline CAS No. 51048-62-5

8-Methyl-[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B11910015
CAS No.: 51048-62-5
M. Wt: 187.19 g/mol
InChI Key: KEQPMCOPCNPVHY-UHFFFAOYSA-N
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Description

8-Methyl-[1,3]dioxolo[4,5-g]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused dioxole ring attached to the quinoline core, which imparts unique chemical properties. Quinoline derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 8-Methyl-[1,3]dioxolo[4,5-g]quinoline involves the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide as a brominating agent. The reaction is initiated using a 150-W tungsten bulb, leading to the formation of the desired monobromo product in good yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-[1,3]dioxolo[4,5-g]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

8-Methyl-[1,3]dioxolo[4,5-g]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-[1,3]dioxolo[4,5-g]quinoline involves its interaction with DNA gyrase, an enzyme crucial for DNA replication. By inhibiting DNA gyrase, this compound can prevent bacterial DNA replication, leading to antibacterial effects. Additionally, it may act as a dopamine reuptake inhibitor, affecting neurotransmission processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-[1,3]dioxolo[4,5-g]quinoline is unique due to its fused dioxole ring, which imparts distinct chemical properties and enhances its biological activity

Properties

CAS No.

51048-62-5

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

8-methyl-[1,3]dioxolo[4,5-g]quinoline

InChI

InChI=1S/C11H9NO2/c1-7-2-3-12-9-5-11-10(4-8(7)9)13-6-14-11/h2-5H,6H2,1H3

InChI Key

KEQPMCOPCNPVHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C3C(=CC2=NC=C1)OCO3

Origin of Product

United States

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